molecular formula C12H26O3Si B2721395 Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate CAS No. 361547-56-0

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate

Cat. No. B2721395
Key on ui cas rn: 361547-56-0
M. Wt: 246.422
InChI Key: ZIYMGGHOKXREEH-UHFFFAOYSA-N
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Patent
US08048881B2

Procedure details

Methyl 2,2-dimethyl-3-hydroxypropionate (1.32 g), tert-butyldimethylsilyl chloride (1.8 g), 4-dimethylaminopyridine (122 mg) and NEt3 (1.67 ml) were dissolved in DCM (100 ml) and stirred for 16 h at RT. A NaHSO4 solution was added, and the org. phase was further washed with water, dried (Na2SO4) and evaporated off. Column chromatography (EA/Hept 1/4) afforded 800 mg of the desired compound.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:7][OH:8])[C:3]([O:5][CH3:6])=[O:4].[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].CCN(CC)CC.OS([O-])(=O)=O.[Na+]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:6][O:5][C:3](=[O:4])[C:2]([CH3:9])([CH3:1])[CH2:7][O:8][Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
CC(C(=O)OC)(CO)C
Name
Quantity
1.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
1.67 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
122 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
phase was further washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C(CO[Si](C)(C)C(C)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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